2-(Thiophen-2-yl)acetaldehyde 2-(Thiophen-2-yl)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 15022-15-8
VCID: VC20956006
InChI: InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2
SMILES: C1=CSC(=C1)CC=O
Molecular Formula: C6H6OS
Molecular Weight: 126.18 g/mol

2-(Thiophen-2-yl)acetaldehyde

CAS No.: 15022-15-8

Cat. No.: VC20956006

Molecular Formula: C6H6OS

Molecular Weight: 126.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Thiophen-2-yl)acetaldehyde - 15022-15-8

Specification

CAS No. 15022-15-8
Molecular Formula C6H6OS
Molecular Weight 126.18 g/mol
IUPAC Name 2-thiophen-2-ylacetaldehyde
Standard InChI InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2
Standard InChI Key JTGKLBDOZYMAEA-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CC=O
Canonical SMILES C1=CSC(=C1)CC=O

Introduction

2-(Thiophen-2-yl)acetaldehyde is a heterocyclic organic compound characterized by its molecular formula C6H6OS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetaldehyde group at the second position of the thiophene ring . This unique structure combines the reactivity of aldehydes with the aromatic characteristics of thiophenes, making it an interesting subject in various fields of chemistry and biology.

Synthesis Methods

The synthesis of 2-(thiophen-2-yl)acetaldehyde can be achieved through various methods involving organic reactions that form both the thiophene ring and attach the acetaldehyde moiety. These methods often involve condensation reactions or cross-coupling processes under specific conditions.

Biological Activities

Research indicates that this compound exhibits diverse biological activities due to its unique structural properties:

Antimicrobial Activity

Studies have shown that it possesses significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

It acts as an inhibitor for several enzymes, impacting metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest potential therapeutic applications in treating inflammatory diseases by reducing inflammation markers.

Applications in Research and Industry

This compound serves as a building block in synthesizing more complex molecules valuable in materials science, organic electronics, medicinal chemistry, and industrial applications such as corrosion inhibitors.

Chemistry Applications

Used in synthesizing complex organic compounds due to its reactive aldehyde group.

Biology Applications

Studied for antimicrobial properties against bacterial strains.

Medicine Applications

Potential use in drug development due to pharmacologically active derivatives.

Industrial Applications

Involved in producing semiconductors and other chemicals.

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